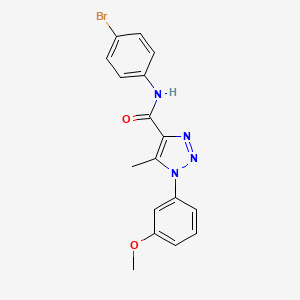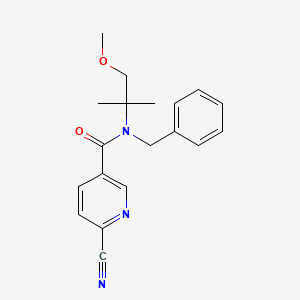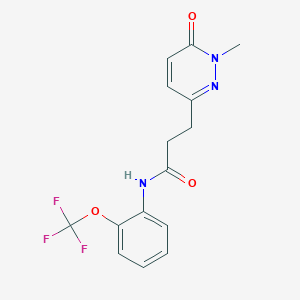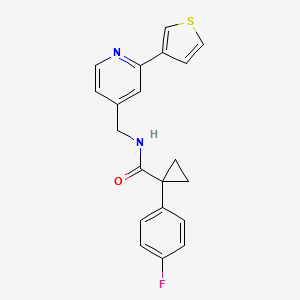
N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a carboxamide group at the 4-position. The nitrogen atom at the 1-position is bonded to a 4-bromophenyl group, and the carbon atom at the 3-position is bonded to a 3-methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a cyclization reaction, possibly using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. The bromophenyl, methoxyphenyl, and carboxamide groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the various substituents adding complexity to the structure. The bromine atom on the bromophenyl group is a heavy atom that could potentially be involved in halogen bonding interactions. The methoxy group on the methoxyphenyl group could participate in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
As an organic compound containing a triazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, a heavy halogen, could increase the compound’s molecular weight and potentially its boiling point and melting point. The various functional groups in the molecule could also influence its solubility. For example, the carboxamide group could form hydrogen bonds with water molecules, potentially increasing the compound’s water solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into the antimicrobial properties of 1,2,4-triazole derivatives, including those structurally related to N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has shown significant promise. These compounds have been screened for their in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria and have shown efficacy in inhibiting bacterial growth. Their antifungal and antitubercular activities have also been evaluated, with some derivatives demonstrating good activity against fungal pathogens and Mycobacterium tuberculosis H37Rv strain (Godhani, Jogel, Sanghani, & Mehta, 2015).
Antiproliferative and Anticancer Activities
The exploration of 1,2,4-triazole derivatives in cancer research has uncovered compounds with notable antiproliferative activities. Certain derivatives have been synthesized and tested against a panel of 60 cancer cell lines derived from various cancer types, showing promising anticancer potential. These findings underscore the potential of this compound related compounds in developing new therapeutic agents for cancer treatment (Narayana, Raj, & Sarojini, 2010).
Synthesis of Novel Compounds
The chemical versatility of 1,2,4-triazole derivatives allows for the synthesis of a wide range of novel compounds. Studies have focused on the development of new methodologies for synthesizing these derivatives, highlighting their potential in creating innovative molecules for various scientific applications. For instance, innovative synthetic routes have been established for the production of compounds with improved yields and without the need for chromatographic purification, demonstrating the efficiency and applicability of these methods in research and development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Corrosion Inhibition
Apart from biomedical applications, 1,2,4-triazole derivatives have also been studied for their corrosion inhibition properties. Compounds structurally related to this compound have demonstrated superior inhibition efficiency against the corrosion of mild steel in corrosive environments. This suggests potential applications in materials science, particularly in protecting metals from corrosion (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. The compound could potentially interact with biological macromolecules through halogen bonding (via the bromine atom), hydrogen bonding (via the carboxamide group), or hydrophobic interactions (via the phenyl rings and the methyl group) .
Safety and Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk. The compound should be kept away from heat and open flames, as it could potentially decompose to release toxic and/or flammable gases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCKGVIMPANLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)


![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)
![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)
![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
